5-(furan-2-yl)-3-hydroxy-2,4,4-trimethyl-1-oxido-2H-imidazol-1-ium
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Overview
Description
5-(furan-2-yl)-3-hydroxy-2,4,4-trimethyl-1-oxido-2H-imidazol-1-ium is a heterocyclic compound featuring a furan ring and an imidazolium core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(furan-2-yl)-3-hydroxy-2,4,4-trimethyl-1-oxido-2H-imidazol-1-ium typically involves the reaction of furan derivatives with imidazole precursors under controlled conditions. One common method involves the protection of free hydroxy groups using tert-butyldimethylsilylchloride (TBDMSCl) and imidazole in 1,2-dichloroethane at 60°C . The reaction proceeds through a series of steps, including bromination and phosphonation, to yield the desired compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
5-(furan-2-yl)-3-hydroxy-2,4,4-trimethyl-1-oxido-2H-imidazol-1-ium undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield reduced forms of the compound.
Substitution: Substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include N-bromosuccinimide (NBS) for bromination, triethyl phosphite for phosphonation, and sodium hydride (NaH) for deprotonation . Reaction conditions typically involve controlled temperatures and the use of solvents such as tetrahydrofuran (THF).
Major Products Formed
The major products formed from these reactions include brominated intermediates, phosphonates, and various substituted derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
5-(furan-2-yl)-3-hydroxy-2,4,4-trimethyl-1-oxido-2H-imidazol-1-ium has several scientific research applications:
Mechanism of Action
The mechanism of action of 5-(furan-2-yl)-3-hydroxy-2,4,4-trimethyl-1-oxido-2H-imidazol-1-ium involves its interaction with specific molecular targets and pathways. The compound can inhibit the growth of bacteria by interfering with their cell wall synthesis or protein function . Additionally, it may exert anticancer effects by inducing apoptosis in cancer cells through the activation of specific signaling pathways .
Comparison with Similar Compounds
Similar Compounds
Furfural: A furan derivative used as a platform chemical for the synthesis of various compounds.
5-Hydroxymethylfurfural: Another furan derivative with applications in green chemistry and sustainable materials.
2-Furoic Acid: A simple furan derivative with antimicrobial properties.
Uniqueness
5-(furan-2-yl)-3-hydroxy-2,4,4-trimethyl-1-oxido-2H-imidazol-1-ium is unique due to its imidazolium core, which imparts distinct chemical and biological properties. This structural feature allows for a wide range of chemical modifications and applications, making it a versatile compound in various research fields.
Properties
IUPAC Name |
5-(furan-2-yl)-3-hydroxy-2,4,4-trimethyl-1-oxido-2H-imidazol-1-ium |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O3/c1-7-11(13)9(8-5-4-6-15-8)10(2,3)12(7)14/h4-7,14H,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OMBNLARJESJZCA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1N(C(C(=[N+]1[O-])C2=CC=CO2)(C)C)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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